Cas no 27304-75-2 (Sulfamide,N,N'-bis[(1S)-1-phenylethyl]-)
Sulfamide,N,N'-bis[(1S)-1-phenylethyl]- Chemical and Physical Properties
Names and Identifiers
-
- Sulfamide,N,N'-bis[(1S)-1-phenylethyl]-
- (1S)-1-phenyl-N-[[(1S)-1-phenylethyl]sulfamoyl]ethanamine
- (S,S)-(-)-N N'-BIS(ALPHA-METHYLBENZYL)- SULFAMIDE
- (S,S)-(?)-N,N′-Bis(α-methylbenzyl)sulfamide
- (S,S)-(-)-N,N inverted exclamation marka-Bis(
- (S,S)-(-)-N,N inverted exclamation marka-Bis(1-phenylethyl)sulfamide
- (S,S)-(-)-N,N'-Bis(1-phenylethyl)sulfamide
- 276073_ALDRICH
- AC1LELB2
- FT-0638688
- DTXSID50350784
- (S,S)-(-)-N,N-Bis(a-methyl-benzyl)*sulf amide
- (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide
- N,N'-Bis[(1S)-1-phenylethyl]-Sulfamide
- 27304-75-2
- (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide, purum, >=98.0% (sum of enantiomers, TLC)
- (S,S)-(-)-N,N'-Bis(alpha-methylbenzyl)sulfamide, 99%
- DB-067760
-
- Inchi: 1S/C16H20N2O2S/c1-13(15-9-5-3-6-10-15)17-21(19,20)18-14(2)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3/t13-,14-/m0/s1
- InChI Key: ZUMVQOILJDLACR-KBPBESRZSA-N
- SMILES: S(N[C@@H](C)C1C=CC=CC=1)(N[C@@H](C)C1C=CC=CC=1)(=O)=O
Computed Properties
- Exact Mass: 304.1247
- Monoisotopic Mass: 304.12454906g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 66.6Ų
Experimental Properties
- Color/Form: Not available
- Melting Point: 98-100 °C(lit.)
- PSA: 58.2
- Solubility: Not available
Sulfamide,N,N'-bis[(1S)-1-phenylethyl]- Security Information
- WGK Germany:3
- Safety Instruction: 22-24/25
Sulfamide,N,N'-bis[(1S)-1-phenylethyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-506218-1 g |
(S,S)-(-)-N,N'-Bis(α-methylbenzyl)sulfamide, |
27304-75-2 | 1g |
¥1,542.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-506218-1g |
(S,S)-(-)-N,N'-Bis(α-methylbenzyl)sulfamide, |
27304-75-2 | 1g |
¥1542.00 | 2023-09-05 |
Sulfamide,N,N'-bis[(1S)-1-phenylethyl]- Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on Sulfamide,N,N'-bis[(1S)-1-phenylethyl]-
Recent Advances in the Study of Sulfamide,N,N'-bis[(1S)-1-phenylethyl]- (CAS: 27304-75-2)
The compound Sulfamide,N,N'-bis[(1S)-1-phenylethyl]-, with the CAS number 27304-75-2, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral sulfamide derivative is recognized for its potential applications in asymmetric synthesis and as a scaffold for drug discovery. Recent studies have explored its utility in the development of novel therapeutic agents, particularly in the context of enzyme inhibition and receptor modulation. The compound's unique stereochemical properties and structural versatility make it a promising candidate for further investigation.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of Sulfamide,N,N'-bis[(1S)-1-phenylethyl]- as a potent inhibitor of carbonic anhydrase isoforms. The research demonstrated that the compound exhibits high selectivity for CA IX and CA XII, which are overexpressed in hypoxic tumor environments. The study utilized X-ray crystallography to elucidate the binding mode of the sulfamide derivative within the active site of the enzyme, revealing key interactions with zinc-coordinated water molecules and hydrophobic residues. These findings suggest potential applications in targeted cancer therapy, particularly for tumors resistant to conventional treatments.
In addition to its enzymatic inhibition properties, Sulfamide,N,N'-bis[(1S)-1-phenylethyl]- has been investigated for its ability to modulate G-protein coupled receptors (GPCRs). A recent preprint on bioRxiv reported that the compound acts as an allosteric modulator of the dopamine D2 receptor, with promising implications for neurological disorders such as Parkinson's disease and schizophrenia. The study employed a combination of molecular dynamics simulations and radioligand binding assays to characterize the compound's effects on receptor conformation and signaling pathways. Notably, the (S)-configuration of the phenylethyl groups was found to be critical for maintaining high binding affinity and selectivity.
From a synthetic chemistry perspective, advances have been made in the scalable production of Sulfamide,N,N'-bis[(1S)-1-phenylethyl]-. A 2024 patent application disclosed an improved catalytic asymmetric synthesis route using chiral copper complexes, achieving >99% enantiomeric excess with reduced environmental impact compared to traditional methods. This development addresses previous challenges in large-scale preparation and could facilitate broader exploration of the compound's pharmacological potential. The synthetic protocol has been successfully implemented in multi-gram scale production, as reported in Organic Process Research & Development.
Ongoing research is exploring the structure-activity relationships (SAR) of Sulfamide,N,N'-bis[(1S)-1-phenylethyl]- derivatives. Systematic modifications of the phenyl rings and sulfamide core have yielded analogs with improved pharmacokinetic properties, as detailed in a recent ACS Medicinal Chemistry Letters publication. These studies have identified specific substitutions that enhance blood-brain barrier penetration while maintaining target engagement, opening new possibilities for central nervous system drug development. The accumulated data from these investigations provide a robust foundation for future lead optimization efforts.
In conclusion, Sulfamide,N,N'-bis[(1S)-1-phenylethyl]- (27304-75-2) represents a versatile scaffold with multiple therapeutic applications. The convergence of structural biology, medicinal chemistry, and synthetic methodology advancements has positioned this compound as a valuable tool for drug discovery. Future research directions may include expanded biological screening against emerging targets and further optimization of drug-like properties through rational design approaches.
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